

# The 1,6-Naphthyridine Scaffold: A Privileged Motif in Modern Drug Discovery

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## Compound of Interest

Compound Name: 1,6-Naphthyridine

Cat. No.: B1220473

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **1,6-naphthyridine** core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with its ability to engage in a variety of non-covalent interactions, has made it a versatile template for the design of potent and selective inhibitors of a wide range of biological targets. This document provides a detailed overview of the applications of the **1,6-naphthyridine** scaffold in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this exciting field.

## Therapeutic Applications of 1,6-Naphthyridine Derivatives

The unique structural features of the **1,6-naphthyridine** nucleus have been exploited to develop therapeutic agents in several key areas, including oncology, infectious diseases, and neurology.

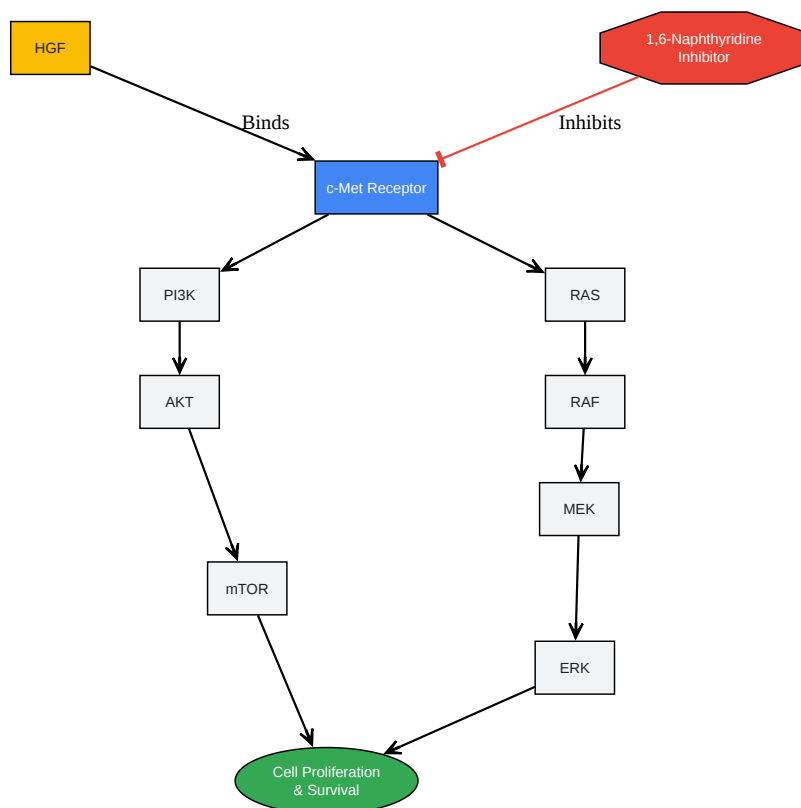
### Anticancer Activity

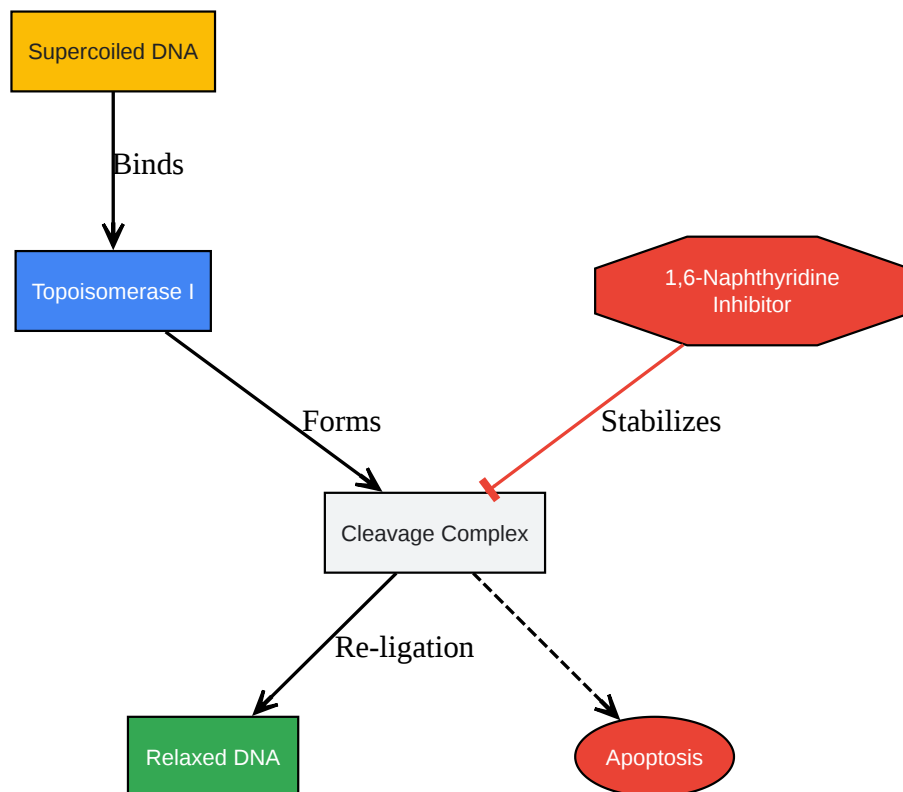
The **1,6-naphthyridine** scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer. These derivatives have shown efficacy as kinase inhibitors, topoisomerase poisons, and heat shock protein modulators.<sup>[1][2][3][4][5]</sup>

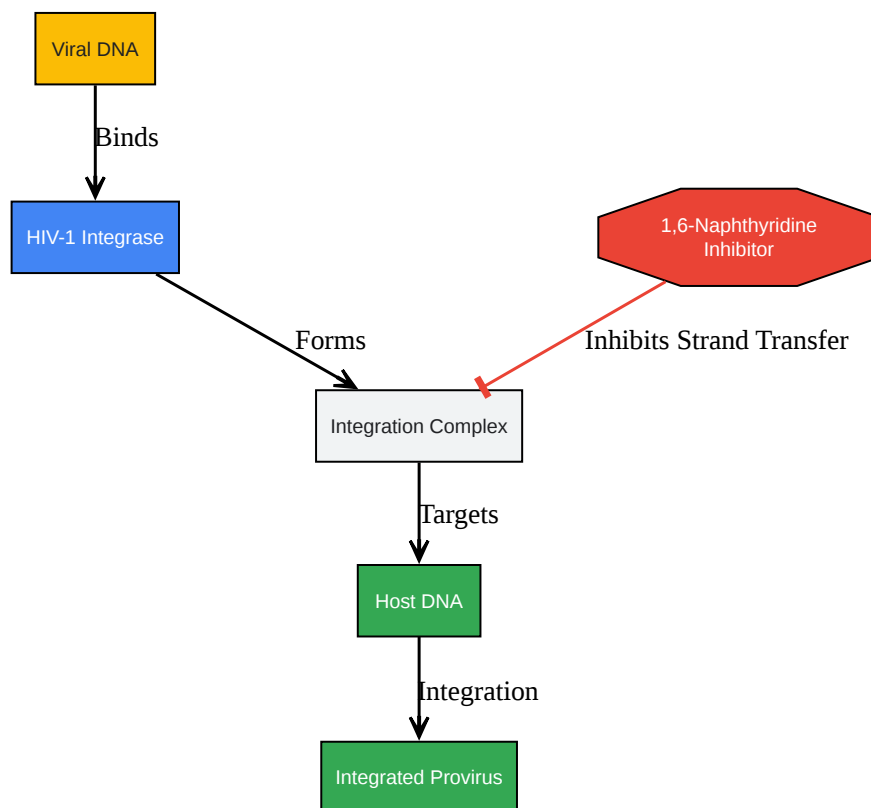
Table 1: Anticancer Activity of Representative **1,6-Naphthyridine** Derivatives

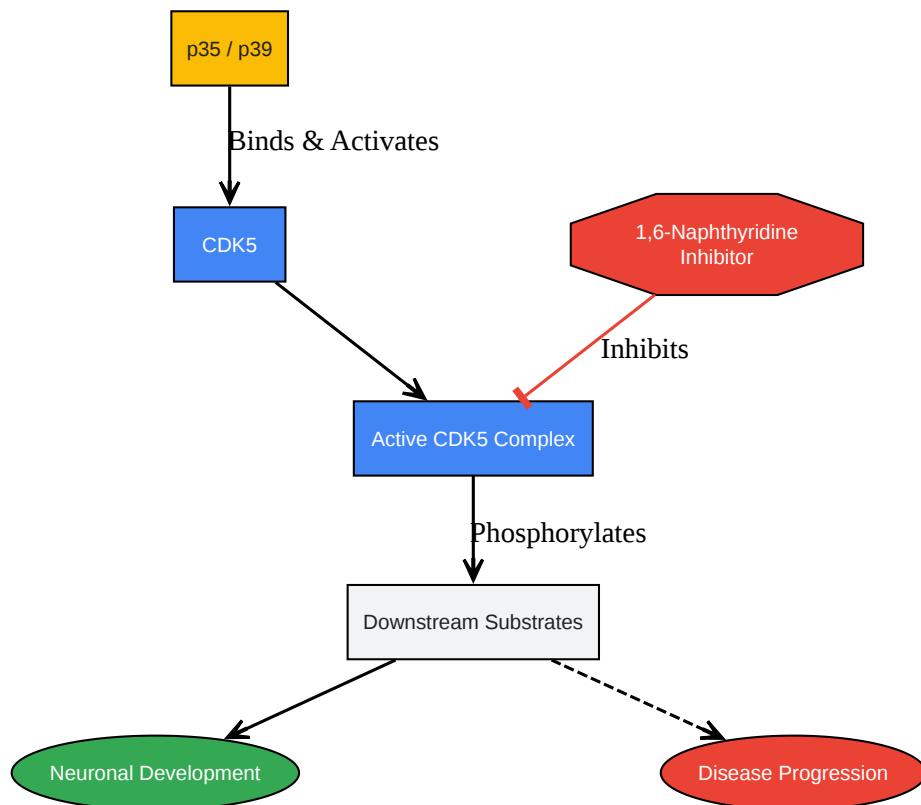
Compound Class	Target	Example Compound	Cell Line	IC50 (μM)	Reference
Dibenzo[c,h]1,6-naphthyridine-6-ones	Topoisomerase I	Compound 3a	MDA-MB-435	Not specified	<a href="#">[5]</a>
1,6-Naphthyridine-2(1H)-ones	Hsp90	Not specified	Breast Cancer	Not specified	<a href="#">[4]</a>
Imidazo[4,5-h][6,7]naphthyridine-2(3H)-one	c-Met Kinase	Compound 2t	BaF3-TPR-Met	2.6	<a href="#">[8]</a>
1,6-Naphthyridine-2-one Derivatives	FGFR4	Compound 19g	Colorectal Cancer	Not specified	<a href="#">[9]</a>
Tetrahydro-1,6-naphthyridine-2(1H)-one	Not specified	Compound 10a	MOLM-13	76	<a href="#">[2]</a>

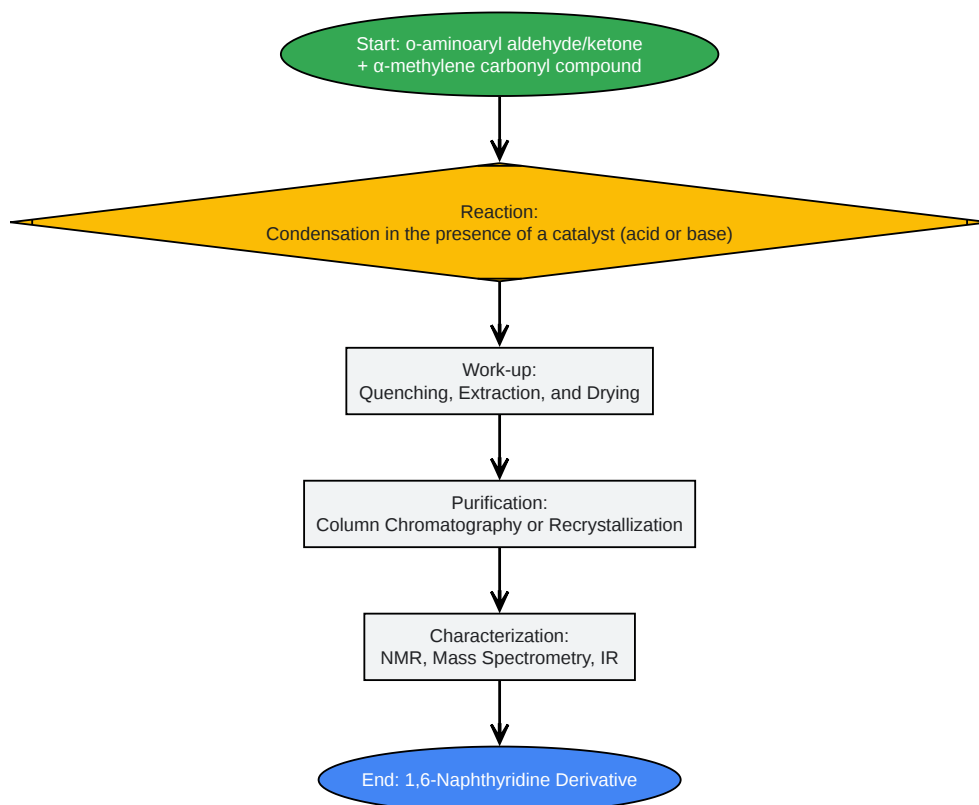
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers. **1,6-Naphthyridine**-based inhibitors can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascade.[\[8\]](#)

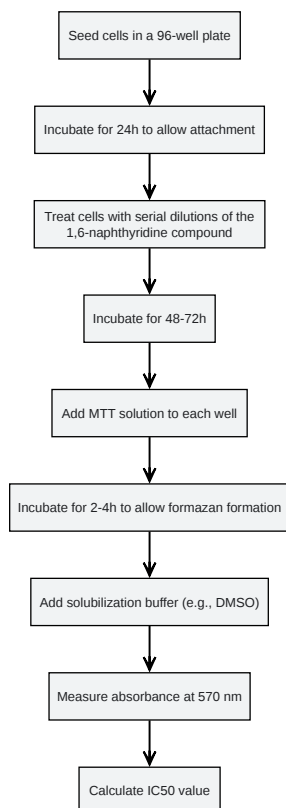












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